Cas no 80-09-1 (4,4'-Sulfonyldiphenol)

4,4'-Sulfonyldiphenol is a versatile chemical intermediate offering excellent thermal stability and solubility in organic solvents. Its ability to form stable sulfonic acid groups enables applications in the production of surfactants, dyes, and other specialty chemicals, providing enhanced performance characteristics and compatibility with various processing conditions.
4,4'-Sulfonyldiphenol structure
4,4'-Sulfonyldiphenol structure
商品名:4,4'-Sulfonyldiphenol
CAS番号:80-09-1
MF:C12H10O4S
メガワット:250.270402431488
MDL:MFCD00002350
CID:34198
PubChem ID:24846593

4,4'-Sulfonyldiphenol 化学的及び物理的性質

名前と識別子

    • 4,4'-Sulfonyldiphenol
    • 4,4-Dihydroxydiphenylsulfone
    • SDP
    • 4-hydroxyphenyl sulfone
    • 4,4-sulphonyldiphenol
    • Bis(4-hydroxyphenyl) sulphone
    • Bis(4-hydroxyphenyl)sulfone
    • Bisphenol S~4,4-Dihydroxydiphenyl sulphone~4-Hydroxyphenyl sulphone~4,4-Sulphonyldiphenol
    • Bisphenol S
    • 4,4'-Dihydroxydiphenylsulfone
    • 4,4'-Dihydroxy Diphenyl Sulphone
    • 4,4-Sulfonyldiphenol
    • 4-(4-hydroxyphenyl)sulfonylphenol
    • 4,4`-Dihydroxydiphenylsulfone
    • 4,4'-Dihydroxydiphenyl Sulfone
    • Bis(4-hydroxyphenyl) sulfone
    • Phenol, 4,4'-sulfonylbis-
    • Bis(p-hydroxyphenyl) sulfone
    • 4,4'-Sulfonylbisphenol
    • Diphone C
    • 4,4'-Bisphenol S
    • Bis(p-hydroxyphenyl)sulfone
    • BPS 1
    • 1,1'-Sulfonylbis(4-hydroxybenzene)
    • P,P'-Dihydroxydiphenyl sulfone
    • 4,4'-Sulphonyldiphenol
    • PHENOL, 4,4'-SULFONYLDI-
    • CC
    • NCGC00164029-01
    • EU-0066997
    • FT-0623040
    • CAS-80-09-1
    • 3OX4RR782R
    • CS-W012643
    • NCGC00259292-01
    • 6JD
    • STK267009
    • E82999
    • 4,4'-dihydroxy diphenyl sulfone
    • CHEBI:34372
    • AI3-08667
    • Tox21_302843
    • AC-11720
    • NSC 683541
    • bis(4-hydroxylphenyl) sulfone
    • Phenol,4'-sulfonylbis-
    • AMY40793
    • Tox21_201743
    • A839834
    • BRN 2052954
    • NSC683541
    • 4-(4-hydroxybenzenesulfonyl)phenol
    • NSC8712
    • 4,4/'-Sulfonyldiphenol
    • 4,4'-Dihydroxydiphenylsulphone
    • BIS(4-HYDROXY(PHENYL))SULPHONE
    • NSC-683541
    • BIS(4-HYDROXY(PHENYL))SULFONE
    • 1,1'-Sulfonylbis[4-hydroxybenzene]
    • EC 201-250-5
    • NSC 57909
    • 4,4'-Dihydroxydiphenyl sulphone
    • AB00275288-05
    • 4-(4-hydroxyphenylsulfonyl)phenol
    • CCRIS 2647
    • DS-5781
    • NCGC00256437-01
    • EN300-18083
    • Oprea1_709121
    • EINECS 201-250-5
    • 4,4'-Dihydroxydiphenylsulfone; Bis(4-hydroxyphenyl) sulfone; Bisphenol S; SDP
    • SCHEMBL18838
    • 4,4'-dihydroxy diphenylsulfone
    • SMR000554491
    • WLN: QR DSWR DQ
    • BP_06 (BPS)
    • bisphenols
    • BISPHENOL-S
    • Bisphenol??S, analytical standard
    • NSC-8712
    • UNII-3OX4RR782R
    • 4,4'-Sulfonylbis[phenol]
    • HMS2866C04
    • DTXCID602409
    • Q418379
    • Bisphenol S (4,4')
    • HSDB 8087
    • AKOS000119535
    • IDI1_019571
    • 1, 1'-SULFONYLBIS(4-HYDROXYBENZENE)
    • C12H10O4S
    • W-104249
    • ChemDiv3_000253
    • di-(4-Hydroxyphenyl)sulfone
    • 4,4'-Sulfonyldiphenol, 98%
    • CHEMBL384441
    • MLS001195068
    • LS-105122
    • BPS (Bisphenol S)
    • DTXSID3022409
    • InChI=1/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14
    • 4-[(4-hydroxyphenyl)sulfonyl]phenol
    • DHDPhS
    • BIDD:ER0209
    • B0495
    • BBL004108
    • Cambridge id 5137133
    • NSC 8712
    • 4-06-00-05809 (Beilstein Handbook Reference)
    • Z57158549
    • MFCD00002350
    • 80-09-1
    • NCGC00164029-02
    • F0266-0794
    • 4,4′-Sulfonyldiphenol
    • Sulphonylbisphenol
    • NS00010610
    • 4,4'-Sulfonyldiphenol (4,4'-Dihydroxydiphenylsulfone)
    • 25641-61-6
    • EINECS 247-158-9
    • 4,4′-Sulfonylbis[phenol] (ACI)
    • Phenol, 4,4′-sulfonyldi- (6CI, 8CI)
    • 1,1′-Sulfonylbis[4-hydroxybenzene]
    • 4,4′-Bisphenol S
    • 4,4′-Dihydroxydiphenyl sulfone
    • Bisphenol S sulfonic acid ester
    • BPS-FF 1
    • BPS-H
    • BPS-N
    • BPS-P
    • BS 3
    • BS 3 (phenol)
    • BS-PN
    • D 8
    • Diphone A
    • Diphone D
    • Dynamar FC 5157E
    • Dynamar FC 5166
    • Ex 1B
    • HC-DS
    • p,p′-Dihydroxydiphenyl sulfone
    • HY-W011927
    • 4,4\\'-sulfonyldiphenol
    • 1ST000912
    • MDL: MFCD00002350
    • インチ: 1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H
    • InChIKey: VPWNQTHUCYMVMZ-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1C=CC(O)=CC=1)(C1C=CC(O)=CC=1)=O
    • BRN: 2052954

計算された属性

  • せいみつぶんしりょう: 250.03000
  • どういたいしつりょう: 250.029979
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 302
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 83

じっけんとくせい

  • 色と性状: 白色針状結晶
  • 密度みつど: 1.366
  • ゆうかいてん: 247°C(lit.)
  • ふってん: 505.3°C at 760 mmHg
  • フラッシュポイント: 259.4 °C
  • 屈折率: 1.5220 (estimate)
  • PH値: 6.6-7.0 (100g/l, H2O, 20℃)
  • ようかいど: 1.1g/l
  • すいようせい: 1.1 g/L (20 ºC)
  • あんていせい: Stable. Incompatible with strong bases, acid chloride, acid anhydrides, strong oxidizing agents.
  • PSA: 82.98000
  • LogP: 3.01140
  • 最大波長(λmax): 295(H2O)(lit.)
  • ようかいせい: 脂肪族炭化水素、アルコール類、エーテル類に可溶であり、芳香族炭化水素に微溶であり、水に難溶である。

4,4'-Sulfonyldiphenol セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: R36
  • セキュリティの説明: S26-S39
  • RTECS番号:SM8925000
  • 危険物標識: Xi
  • ちょぞうじょうけん:Store at room temperature
  • リスク用語:R36
  • TSCA:Yes
  • セキュリティ用語:S26;S39

4,4'-Sulfonyldiphenol 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4,4'-Sulfonyldiphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-18083-10.0g
4-(4-hydroxybenzenesulfonyl)phenol
80-09-1 97%
10g
$27.0 2023-05-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S37230-100g
4,4-Sulfonyldiphenol
80-09-1
100g
¥59.0 2021-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A17342-250g
Bis(4-hydroxyphenyl) sulfone, 99%
80-09-1 99%
250g
¥664.00 2023-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S817959-10kg
4,4'-Sulfonyldiphenol
80-09-1 99%
10kg
¥1,796.00 2022-09-28
BAI LING WEI Technology Co., Ltd.
BPA-S-N-50mg
Bisphenol S
80-09-1
50mg
¥ 232 2022-04-26
Apollo Scientific
OR61049-100g
4,4'-Sulphonyldiphenol
80-09-1 97%
100g
£35.00 2024-05-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0495-25G
Bis(4-hydroxyphenyl) Sulfone
80-09-1 >98.0%(T)(HPLC)
25g
¥120.00 2024-04-15
TRC
B447390-500g
Bis(4-hydroxyphenyl) Sulfone
80-09-1
500g
$ 153.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S37230-500g
4,4-Sulfonyldiphenol
80-09-1
500g
¥168.0 2021-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014994-2.5kg
4,4'-Sulfonyldiphenol
80-09-1 99%
2.5kg
¥514 2023-09-07

4,4'-Sulfonyldiphenol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
1.2 rt → 80 °C; 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
リファレンス
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium periodate Catalysts: Imidazole ,  Silica ,  (SP-5-12)-Chloro[2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetraphenyl-21H,23H-po… Solvents: Acetonitrile ,  Water ;  rt; 10 min, rt → 40 °C
リファレンス
Highly efficient oxidation of sulfides with sodium periodate catalyzed by reusable silica supported Mn(Br8TPP)Cl and Mn(TPP)Cl catalysts under various reaction conditions
Mirkhani, Valiollah; et al, Applied Catalysis, 2009, 353(1), 61-67

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone ,  Calcium hydride ,  Cesium hydroxide ;  19 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Hydroxylation-Depolymerization of Oxyphenylene-Based Super Engineering Plastics To Regenerate Arenols
Minami, Yasunori ; et al, JACS Au, 2023, 3(8), 2323-2332

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) Solvents: Ethanol ;  570 min, rt
リファレンス
Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfides
Aghajani, Milad; et al, Journal of the Iranian Chemical Society, 2017, 14(5), 963-975

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) Solvents: Acetonitrile ;  440 min, 35 °C
リファレンス
Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfides
Aghajani, Milad; et al, Journal of the Iranian Chemical Society, 2017, 14(5), 963-975

ごうせいかいろ 6

はんのうじょうけん
1.1 0 °C; 0 °C → rt; 30 min, rt
2.1 Solvents: Dichloromethane ;  rt; overnight, rt
3.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
3.2 rt → 80 °C; 12 h, 80 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
リファレンス
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 °C
2.1 Solvents: Dichloromethane ;  rt; overnight, rt
3.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
3.2 rt → 80 °C; 12 h, 80 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
リファレンス
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
Synthesis of some esters of 4,4'-dihydroxydiphenyl sulfone and carboxylic acids
Baranov, S. N.; et al, Zhurnal Obshchei Khimii, 1958, 28, 1274-6

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone ,  Cesium hydroxide ;  4 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Hydroxylation-Depolymerization of Oxyphenylene-Based Super Engineering Plastics To Regenerate Arenols
Minami, Yasunori ; et al, JACS Au, 2023, 3(8), 2323-2332

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Trifluoromethanesulfonic acid ,  Sodium tungsten oxide (Na2WO4) Solvents: Methanol ;  2 h, 30 °C
リファレンス
Sulfoxidation inside a hypercrosslinked microporous network nanotube catalyst
Shi, Zhaocheng; et al, New Journal of Chemistry, 2020, 44(4), 1542-1547

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone ,  Calcium hydride ,  Cesium hydroxide ;  19 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Hydroxylation-Depolymerization of Oxyphenylene-Based Super Engineering Plastics To Regenerate Arenols
Minami, Yasunori ; et al, JACS Au, 2023, 3(8), 2323-2332

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: 1,3-Benzenedisulfonic acid ,  Sulfuric acid Solvents: Mesitylene
リファレンス
Preparation of highly pure 4,4'-dihydroxydiphenyl sulfone.
, Japan, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Bis(acetylacetonato)dioxomolybdenum (supported on imine-functionalized zeolite H-beta) ;  50 min, rt
リファレンス
Efficient molybdenum catalyzed chemoselective, solvent-free oxidation of sulfides to sulfones at room temperature
Hadigavabar, Ali Dadashi; et al, Journal of the Chilean Chemical Society, 2018, 63(1), 3829-3833

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Water ,  N-Fluorobenzenesulfonimide ;  24 h, rt
リファレンス
Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide
Xu, Xiaobo; et al, Organic & Biomolecular Chemistry, 2021, 19(40), 8691-8695

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  Potassium pyrosulfite Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Dimethylformamide ;  rt → 100 °C; 20 h, 100 °C
リファレンス
Palladium-catalyzed One-step Synthesis of Symmetrical Diaryl Sulfones from Aryl Halides and a Sulfur Dioxide Surrogate
Tanaka, Hiromichi; et al, Chemistry Letters, 2019, 48(8), 760-763

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  Potassium pyrosulfite Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Dimethylformamide ;  rt → 100 °C; 20 h, 100 °C
リファレンス
Palladium-catalyzed One-step Synthesis of Symmetrical Diaryl Sulfones from Aryl Halides and a Sulfur Dioxide Surrogate
Tanaka, Hiromichi; et al, Chemistry Letters, 2019, 48(8), 760-763

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Isopropanol ,  Isoamyl alcohol ;  1 h, 60 °C
リファレンス
Study on water removal control in synthesis and purification of bisphenol S
Zhang, Tianyong; et al, Huaxue Tongbao, 2016, 79(3), 259-263

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Highly pure 4,4'-dihydroxydiphenyl sulfone
, World Intellectual Property Organization, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt; overnight, rt
2.1 Reagents: Acetohydroxamic acid ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
2.2 rt → 80 °C; 12 h, 80 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
リファレンス
Synthesis of Phenols from Aryl Ammonium Salts under Mild Conditions
Ni, Pufan; et al, Journal of Organic Chemistry, 2022, 87(19), 12677-12687

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Hexachlorocyclotriphosphazene Solvents: Acetone ,  Toluene ;  5 h, 40 °C
リファレンス
Studies of selective detection of picric acid in solution phase using fluorescent polyphosphazene nanofibers
Wei, Wei; et al, Gaofenzi Xuebao, 2015, (12), 1477-1485

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Potassium bicarbonate ,  Sodium carbonate ,  Potassium carbonate Solvents: Water ;  126.76 min, 0 °C
1.2 16 h, 0 °C
リファレンス
Concentrated Aqueous Peroxodicarbonate: Efficient Electrosynthesis and Use as Oxidizer in Epoxidations, S-, and N-Oxidations
Seitz, Ann-Katrin; et al, Angewandte Chemie, 2022, 61(25),

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Phosphonic acid Solvents: 1,2,4-Trimethylbenzene
リファレンス
Liquid-crystal aromatic polyesters containing azo and sulfone units
Qiu, Ming Yan; et al, Asian Journal of Chemistry, 2014, 26(22), 7759-7762

ごうせいかいろ 23

はんのうじょうけん
1.1 Catalysts: 2,2′-Bipyridine ,  Nickel dichloride Solvents: Dimethylformamide ,  Acetonitrile ;  5 min, rt
1.2 Reagents: Potassium tert-butoxide ;  rt; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Hydrogen peroxide Catalysts: Zinc chloride Solvents: Methanol ;  rt; 16 h, 80 °C
リファレンス
Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides
Bhowmik, Amit; et al, Organic & Biomolecular Chemistry, 2020, 18(13), 2447-2458

4,4'-Sulfonyldiphenol Raw materials

4,4'-Sulfonyldiphenol Preparation Products

4,4'-Sulfonyldiphenol サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:80-09-1)4,4-dihydroxydiphenyl sulfone (bisphenol S)
注文番号:sfd9745
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:80-09-1)
注文番号:SDF227
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 27 November 2024 14:57
価格 ($):

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